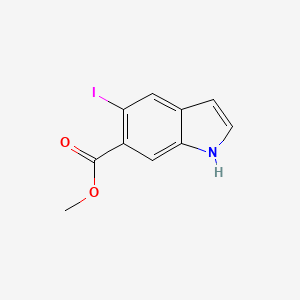

Methyl 5-iodo-1H-indole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 5-iodo-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUZUVHDDZQVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285652 | |

| Record name | Methyl 5-iodo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227269-05-7 | |

| Record name | Methyl 5-iodo-1H-indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-iodo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Derivatization Strategies of Methyl 5 Iodo 1h Indole 6 Carboxylate

Cross-Coupling Reactions at the Iodine Moiety

The iodine atom on the indole (B1671886) ring is a prime site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org For Methyl 5-iodo-1H-indole-6-carboxylate, the iodine at the C5-position readily undergoes Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids or their corresponding esters. yonedalabs.comnih.gov This reaction is fundamental for synthesizing biaryl and heteroaryl-substituted indoles, which are common motifs in pharmacologically active compounds. nih.gov

The general catalytic cycle involves the oxidative addition of the iodoindole to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Sterically bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the reaction. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodoindoles

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | Good to Excellent | nih.gov |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Excellent | nih.gov |

This table presents generalized conditions known to be effective for iodoindoles and related heteroaryl halides.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The iodine atom of this compound serves as an excellent electrophilic partner for this transformation, allowing for the direct introduction of alkynyl substituents at the C5-position.

This method provides access to 5-alkynylindole derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems and natural products. The reaction conditions are generally mild, though anhydrous and anaerobic conditions are often required to ensure efficiency. organic-chemistry.org Recent advancements have led to the development of more robust protocols that can be performed under less stringent conditions. mdpi.com

Table 2: General Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | THF or DMF | Room Temp to 80°C | organic-chemistry.orgchemrxiv.org |

This table outlines typical conditions for Sonogashira coupling involving aryl iodides.

Buchwald-Hartwig Amination and Stille Coupling

Buchwald-Hartwig Amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgnumberanalytics.com This reaction has become a vital tool in medicinal chemistry for synthesizing aryl amines. The reaction of this compound with various primary or secondary amines, under Buchwald-Hartwig conditions, would yield 5-aminoindole (B14826) derivatives. The development of specialized phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.orgrsc.org While 5-iodoindoles generally react efficiently with primary amines, reactions with secondary amines can be less effective. nih.gov

Stille Coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org This reaction is highly versatile for creating C-C bonds. The C5-iodo group of this compound can be coupled with various organostannanes, including vinyl-, aryl-, and alkynylstannanes, to introduce a diverse array of substituents. wikipedia.orgmdpi.com A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, although their toxicity is a notable drawback. libretexts.org

Table 3: Comparison of Buchwald-Hartwig and Stille Coupling for Iodoindoles

| Reaction | Coupling Partner | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst, Phosphine Ligand, Base (e.g., LiHMDS) | 5-Aminoindole derivative | wikipedia.orgnih.gov |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd Catalyst (e.g., PdCl₂(MeCN)₂) | 5-Substituted (Aryl, Vinyl, etc.) indole derivative | wikipedia.orgmdpi.com |

Functional Group Transformations of the Ester Moiety

The methyl ester at the C6-position offers another site for chemical modification, allowing for transformations into other important functional groups like carboxylic acids and alcohols.

Hydrolysis and Esterification Reactions

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-iodo-1H-indole-6-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by refluxing with a base such as sodium hydroxide (B78521) (NaOH) in a solvent mixture like methanol (B129727) and water. nih.gov The resulting carboxylic acid is a key intermediate that can be used in further synthetic steps, such as amide bond formation.

Conversely, the carboxylic acid can be converted back to an ester (esterification). A common method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling reagent. For instance, reacting 1H-indole-6-carboxylic acid with ethanol (B145695) and thionyl chloride results in the formation of ethyl 1H-indole-6-carboxylate. chemicalbook.com

Reduction to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol, yielding (5-iodo-1H-indol-6-yl)methanol. This reduction is a fundamental transformation that provides access to a new class of derivatives. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are traditionally used for ester reduction, milder and more selective methods have been developed. nih.gov For example, catalytic hydrosilylation using manganese or other transition metal catalysts offers an alternative that can tolerate other functional groups. nih.govorganic-chemistry.org The resulting alcohol can then be used in subsequent reactions, such as etherification or oxidation to an aldehyde.

Amidation and Peptide Coupling Strategies

The methyl carboxylate group at the C-6 position is a key handle for derivatization, primarily through conversion to amides. This transformation is fundamental for creating compounds with potential biological activity and for linking the indole moiety to peptides.

Direct amidation can be achieved by reacting the ester with an amine, often requiring heat or catalysis. However, for more sensitive substrates or for coupling with amino acids and peptides, the ester is typically first hydrolyzed to the corresponding carboxylic acid, 5-iodo-1H-indole-6-carboxylic acid. This acid is then activated using standard peptide coupling reagents to facilitate amide bond formation with a desired amine or peptide fragment.

A common protocol involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent like dimethylformamide (DMF). nih.gov Another effective coupling reagent is (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (HATU). nih.gov The reaction of 5,6-diacetoxyindole-2-carboxylic acid (DAICA), a related indole, with butylamine (B146782) using HATU and an amine base cleanly yields the corresponding butanamide. nih.gov This strategy is directly applicable to 5-iodo-1H-indole-6-carboxylic acid.

In some cases, amidation can occur as part of a more complex transformation. For instance, iodine-promoted oxidative cleavage of the C2-C3 bond in indole structures can lead to the formation of amide bonds, resulting in quinazolin-4(3H)-one derivatives. nih.gov While this method cleaves the indole ring, it demonstrates an unconventional route to amide formation starting from an indole core. When methyl 5-carboxylate indole was subjected to these conditions, the desired product was formed, although in a lower yield of 37%, which was attributed to the decreased electron density of the indole ring. nih.gov

Table 1: Representative Amidation and Peptide Coupling Conditions for Indole Carboxylic Acids

| Coupling Reagent | Additive/Base | Solvent | Typical Substrate | Product Type | Reference |

|---|---|---|---|---|---|

| EDC | HOBt, TEA | DMF | 5,6-Diacetoxyindole-2-carboxylic acid (DAICA) | Carboxamide | nih.gov |

| HATU | Amine Base | DMF | DAICA | Carboxamide | nih.gov |

| Iodine (I₂) | N-donor | Not specified | Methyl 5-carboxylate indole | Quinazolinone | nih.gov |

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring is a nucleophilic center and a site for significant molecular modification through alkylation, arylation, and the strategic use of protecting groups.

N-alkylation of indoles is a common strategy to introduce structural diversity and modulate the electronic and steric properties of the molecule. Classical conditions often involve a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org This method is generally effective and provides high selectivity for N-alkylation over C-alkylation. rsc.org For example, 6-bromoindole, a similar substrate, can be N-alkylated by treatment with NaH in dry DMF, followed by the addition of an appropriate electrophile like methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate. nih.gov

More modern and milder methods have also been developed. Iron-catalyzed N-alkylation using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism offers a greener alternative. nih.gov This process allows for the synthesis of N-alkylated indoles from indolines, which are then oxidized in a one-pot sequence. nih.gov Another approach is a one-pot, three-component reaction based on a Fischer indolisation–indole N-alkylation sequence, which allows for the rapid generation of 1,2,3-trisubstituted indoles from aryl hydrazines, ketones, and alkyl halides. rsc.org

Table 2: Selected Methods for N-Alkylation of Indoles

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Classical Alkylation | NaH, Alkyl Halide, DMF/THF | High yield, good N-selectivity | rsc.org |

| Iron-Catalyzed | Tricarbonyl(cyclopentadienone) iron complex, Alcohol | Uses alcohols as alkylating agents | nih.gov |

| Fischer Indolisation–N-alkylation | Aryl hydrazine (B178648), Ketone, Alkyl Halide | One-pot, three-component, rapid | rsc.org |

| Copper-Catalyzed | CuI, N-tosylhydrazone, Base | Reductive cross-coupling | researchgate.net |

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions during transformations at other positions of the molecule. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Common protecting groups for the indole nitrogen include sulfonyl derivatives and silyl-based moieties.

2-Phenylsulfonylethyl: This group serves as a useful alkyl protecting group for the indole nitrogen. It can be readily removed under basic conditions, making it suitable for syntheses that require acidic or neutral conditions for other steps. researchgate.net

[2-(Trimethylsilyl)ethoxy]methyl (SEM): The SEM group is another widely used protecting group. It is stable to a variety of conditions, including lithiation, but can be cleaved under specific conditions, typically using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or strong Lewis acids. acs.org

The selection of a protecting group can also influence the reactivity of the indole ring. For instance, the use of a p-methoxyphenylsulfonyl group on the indole nitrogen was shown to be crucial for the successful metallation and subsequent reaction of 2-(1,3-dithian-2-yl)indoles with electrophiles. researchgate.net

Table 3: Common Protecting Groups for the Indole Nitrogen

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Reference |

|---|---|---|---|---|

| 2-Phenylsulfonylethyl | - | Phenyl vinyl sulfone | Base | researchgate.net |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, Base (e.g., NaH) | Fluoride source (TBAF), Lewis Acids | acs.org |

| Tosyl | Ts | Tosyl chloride, Base | Strong base (e.g., NaOH, KOH) | rsc.org |

Electrophilic Aromatic Substitution on the Indole Ring (excluding direct effects/applications)

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C-3 position is the most nucleophilic and typically the primary site of reaction. The reaction of indoles with electrophiles is a cornerstone of indole chemistry.

A prominent example of this reactivity is the synthesis of diindolylmethanes (DIMs). This reaction involves the electrophilic substitution of two indole molecules onto a carbonyl compound, typically an aldehyde or ketone, catalyzed by a Brønsted or Lewis acid. nih.gov For the synthesis of unsymmetrical DIMs, where two different indoles are used, a common strategy involves reacting an indol-3-ylmethanol with a second indole molecule. nih.gov The indol-3-ylmethanol, generated in situ or pre-formed, acts as the electrophile precursor. Iodine (I₂) has been shown to be an effective catalyst for this transformation, providing good to excellent yields for a variety of substituted indoles, including those with electron-donating and electron-withdrawing groups. nih.gov

While C-3 is the most reactive position, substitution can be directed to other positions depending on the reaction conditions and the substitution pattern of the indole. For instance, the synthesis of this compound itself likely involves an electrophilic iodination step at the C-5 position of a precursor molecule. rsc.org

Radical Reactions and Mechanistic Studies of Indole Derivatives

The involvement of indole derivatives in radical reactions has opened up new avenues for the synthesis of complex polycyclic structures. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Radical cyclization reactions where the indole ring acts as a radical acceptor are particularly valuable. Additions of carbon-centered radicals to the C-2 or C-3 positions of the indole nucleus can lead to the formation of fused ring systems. bohrium.comresearchgate.net Studies have revealed a dichotomy in the cyclization pathways to the C-2 position: 6-endo-trig cyclizations are propagated by the loss of a hydrogen atom from C-2, whereas 5-exo-trig cyclizations proceed via hydrogen atom abstraction from a donor like tributyltin hydride. bohrium.com

Photocatalysis has emerged as a powerful tool for generating indole radical intermediates. A metal- and photocatalyst-free reductive Heck cyclization of N-acyl indoles has been developed using LED irradiation, where photo-induced electron transfer between the indole substrate and an amine reductant generates a radical anion, which then initiates a cyclization cascade. nih.gov Similarly, radical cascade cyclizations using phosphoryl or sulfonyl radicals have been employed to generate indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org

Mechanistic studies using techniques like time-resolved transient absorption spectroscopy and in situ electrochemical EPR have provided insights into the structure and reactivity of indole radical cations. acs.org Understanding the properties of these open-shell intermediates is crucial for developing new regioselective reactions. acs.org For example, noncovalent stabilization of indole radical cations with chiral phosphate (B84403) anions has enabled enantioselective reactions, such as the addition of the nitroxyl (B88944) radical TEMPO to form substituted pyrroloindolines. acs.org

Domino and Multicomponent Reactions Incorporating Indole Scaffolds

Domino, cascade, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from simple starting materials. researchgate.netnih.gov These processes are characterized by high atom- and step-economy and are powerful tools in drug discovery and materials science. researchgate.net Indoles are excellent substrates for such reactions due to their multiple reactive sites.

A variety of MCRs have been developed that incorporate the indole scaffold. One such reaction involves the assembly of indole, formaldehyde (B43269), and an amino hydrochloride to rapidly yield indole-fused seven-membered heterocycles like oxadiazepines. nih.govrsc.orgrsc.org The mechanism involves the initial reaction of indole with formaldehyde to form a gramine-type intermediate, which then participates in subsequent cyclization steps. rsc.org

Domino reactions often involve an initial functionalization followed by one or more intramolecular cyclizations. A novel multicomponent domino reaction for synthesizing polyfunctionalized indoles proceeds through an initial condensation to form enamines, which then undergo intramolecular cyclization to hydroindoles. nih.gov The fate of this intermediate depends on its substitution pattern, leading to divergent pathways and different product scaffolds. nih.gov Another domino strategy for synthesizing C5-substituted 1-alkyl-1H-indole-3-carboxylic esters involves an aza-Michael addition, followed by an SNAr ring closure and subsequent aromatization. researchgate.net

Acid-catalyzed cascade reactions have also been discovered, sometimes serendipitously, to produce novel and complex indole-based polycyclic systems in a single, atom-economic step from commercially available starting materials. nih.gov These powerful reactions highlight the utility of the indole core in generating molecular complexity rapidly.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum for Methyl 5-iodo-1H-indole-6-carboxylate would be expected to show distinct signals for each unique proton.

The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the aromatic ring (H-2, H-3, H-4, and H-7) will exhibit chemical shifts and coupling patterns dictated by their electronic environment. The presence of the electron-withdrawing iodine atom at the C-5 position and the methyl carboxylate group at the C-6 position will significantly influence these shifts. For instance, the H-4 and H-7 protons would be expected to appear as singlets due to the substitution pattern. The protons of the methyl ester group will present as a sharp singlet, typically around 3.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | > 8.5 | br s | - |

| H-2 | ~7.5 | t | ~2.5 |

| H-3 | ~6.6 | t | ~2.5 |

| H-4 | ~8.3 | s | - |

| H-7 | ~7.9 | s | - |

| OCH₃ | ~3.9 | s | - |

Note: These are predicted values based on data from structurally similar indole derivatives. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. The spectrum of this compound would display a signal for each unique carbon atom.

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 167 ppm. The carbons of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The C-5 carbon, directly attached to the heavy iodine atom, is expected to have a significantly shielded chemical shift (around 85 ppm) due to the heavy atom effect. The chemical shifts of the other aromatic carbons are influenced by the substituents. The methyl carbon of the ester group will appear in the upfield region, typically around 52 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| C-2 | ~128 |

| C-3 | ~103 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~85 |

| C-6 | ~130 |

| C-7 | ~122 |

| C-7a | ~136 |

| OCH₃ | ~52 |

Note: These are predicted values based on data from structurally similar indole derivatives. Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the indole ring. The chemical shift of the indole nitrogen would be indicative of its hybridization and participation in the aromatic system. For related indole structures, the ¹⁵N chemical shift is often observed in the range of -230 to -250 ppm relative to nitromethane.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the H-2 and H-3 protons, and between the NH proton and the H-2/H-3 protons, confirming the connectivity within the pyrrole (B145914) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For example, it would link the H-2 signal to the C-2 signal, H-3 to C-3, H-4 to C-4, H-7 to C-7, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for connecting the different fragments of the molecule. For instance, correlations would be expected from the methyl protons to the carbonyl carbon and from the H-4 proton to the C-5, C-6, and C-3a carbons, confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. In a relatively planar molecule like this indole derivative, NOESY can help to confirm through-space proximities, for example, between the H-7 proton and the NH proton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₈INO₂), the expected exact mass can be calculated. The presence of iodine with its characteristic isotopic pattern would be a key feature in the mass spectrum. For a similar compound, methyl 6-bromo-5-iodo-1H-indole-3-carboxylate, an [M+H]⁺ ion was found at m/z 379.8777, which is very close to the calculated value of 379.8778, demonstrating the accuracy of this technique. rsc.org

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 301.9672 |

| [M+Na]⁺ | 323.9492 |

Note: These are predicted values based on the elemental formula C₁₀H₈INO₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on the known fragmentation patterns of indole derivatives, esters, and halogenated aromatic compounds. scirp.orglibretexts.orgnih.gov

The molecular ion ([M]+•) of this compound would be expected to undergo several characteristic fragmentation steps. The initial loss of the methoxy (B1213986) radical (•OCH3) from the ester group is a common fragmentation for methyl esters, leading to the formation of an acylium ion. Another likely fragmentation is the loss of the entire methoxycarbonyl group (•COOCH3). Due to the presence of the iodine atom, the cleavage of the C-I bond is also a highly probable event, resulting in a fragment corresponding to the loss of an iodine radical (•I). docbrown.info Further fragmentation of the indole ring itself can occur, often leading to the loss of small molecules like hydrogen cyanide (HCN), which is a characteristic fragmentation for indole structures. scirp.orgresearchgate.net

The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, confirming the presence and connectivity of its various functional groups.

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 317.1 | 286.1 | •OCH3 (31) | 5-iodo-1H-indole-6-carbonylium |

| 317.1 | 258.1 | •COOCH3 (59) | 5-iodo-1H-indole |

| 317.1 | 190.0 | •I (127) | Methyl 1H-indole-6-carboxylate |

| 258.1 | 131.1 | •I (127) | 1H-indole |

| 190.0 | 159.0 | •OCH3 (31) | 1H-indole-6-carbonylium |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its structure. uniroma1.itresearchgate.net

The presence of the indole N-H group is expected to produce a distinct stretching vibration in the region of 3300-3500 cm⁻¹. researchgate.net The carbonyl (C=O) group of the methyl ester will show a strong absorption band, typically between 1700 and 1750 cm⁻¹, a region characteristic for esters. libretexts.orgyoutube.com The stretching vibrations of the C-O bond within the ester group are anticipated to appear in the 1100-1300 cm⁻¹ range. Aromatic C=C stretching vibrations from the indole ring system are expected in the 1450-1600 cm⁻¹ region. Finally, the C-I bond, while a weaker absorber, is predicted to have a stretching vibration at a much lower frequency, typically in the range of 200-500 cm⁻¹. uniroma1.it

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3400 | Medium, Sharp | N-H Stretch (Indole) |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~1715-1730 | Strong | C=O Stretch (Ester) |

| ~1600-1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1300-1100 | Strong | C-O Stretch (Ester) |

| ~500-200 | Weak-Medium | C-I Stretch |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state characteristics can be inferred from the analysis of closely related indole derivatives. nih.govelsevierpure.commdpi.com

It is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. mdpi.com The crystal packing is expected to be dominated by a network of intermolecular interactions. A key interaction would likely be hydrogen bonding between the indole N-H group (as a donor) and the carbonyl oxygen of the ester group of an adjacent molecule (as an acceptor), potentially forming dimers or chains. elsevierpure.com

Table 3: Predicted Single-Crystal X-ray Diffraction (SC-XRD) Parameters for this compound (based on related structures)

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | N-H···O Hydrogen Bonds |

| C-I···O/C-I···π Halogen Bonds | |

| π-π Stacking | |

| Molecular Conformation | Likely near-planar indole ring system |

Theoretical and Computational Chemistry Studies of Methyl 5 Iodo 1h Indole 6 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. It is particularly well-suited for studying the properties of medium-sized organic molecules such as Methyl 5-iodo-1H-indole-6-carboxylate.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface.

While no specific computational studies on this compound have been published, we can infer its likely geometric parameters based on DFT studies of similar indole (B1671886) derivatives. The indole ring itself is a planar aromatic system. The substituents at the 5- and 6-positions, the iodo and methyl carboxylate groups respectively, will have preferred orientations relative to the indole plane.

Conformational analysis would focus on the rotation around the C6-C(O) bond of the methyl carboxylate group. It is anticipated that the planar conformer, where the carbonyl group is coplanar with the indole ring, would be the most stable due to extended conjugation. A second, higher-energy conformer might exist where the carbonyl group is rotated out of the plane. The energy difference between these conformers can be calculated to understand their relative populations at a given temperature.

Table 1: Representative Optimized Geometric Parameters for an Indole-6-carboxylate System (Calculated at the B3LYP/6-31G(d) level of theory)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N1-C2 | 1.375 |

| C2-C3 | 1.380 |

| C3-C3a | 1.400 |

| C3a-C4 | 1.410 |

| C4-C5 | 1.385 |

| C5-C6 | 1.405 |

| C6-C7 | 1.390 |

| C7-C7a | 1.400 |

| C7a-N1 | 1.395 |

| C6-C(O) | 1.480 |

| C(O)-O | 1.210 |

| C(O)-OCH3 | 1.350 |

| C5-I | 2.100 |

| ∠C3a-C4-C5 | 120.5 |

| ∠C4-C5-C6 | 121.0 |

| ∠C5-C6-C7 | 118.5 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecules. Actual calculated values for this compound may vary.

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be a π-orbital delocalized over the indole ring system. The LUMO is likely to be a π*-orbital, also delocalized over the aromatic system, with significant contributions from the carbonyl group of the ester. The presence of the electron-withdrawing methyl carboxylate group and the electron-donating (by resonance) and inductively withdrawing iodo group will influence the energies of these orbitals.

DFT calculations on related indole-6-carboxylate esters have shown that these compounds possess a significant HOMO-LUMO gap, indicating good kinetic stability. researchgate.net The introduction of an iodine atom at the 5-position is expected to modulate these energies.

Table 2: Representative Calculated Electronic Properties for a Substituted Indole System

| Property | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: These values are representative and intended for illustrative purposes. The actual calculated values for this compound would require a specific DFT calculation.

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding normal modes. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions.

For this compound, key vibrational modes would include the N-H stretch of the indole ring, the C=O stretch of the ester group, C-H stretching and bending modes of the aromatic ring and the methyl group, and the C-I stretch. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and thus are often scaled by an empirical factor to improve agreement with experiment.

Table 3: Representative Calculated and Scaled Vibrational Frequencies for Key Functional Groups in an Indole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| N-H Stretch | 3650 | 3450 |

| C=O Stretch | 1780 | 1720 |

| Aromatic C-H Stretch | 3200-3100 | 3050-2950 |

| Aliphatic C-H Stretch | 3050-2950 | 2900-2800 |

| C-I Stretch | 550 | 520 |

Note: The values in this table are illustrative. A scaling factor (e.g., 0.96) is typically applied to calculated frequencies to better match experimental data.

Quantum Chemical Modeling of Reactivity

Beyond static properties, computational chemistry can be used to model the dynamic processes of chemical reactions, providing insights into reaction mechanisms and predicting the outcomes of reactions.

To understand how a reaction proceeds, computational chemists can map out the potential energy surface that connects reactants to products. A key feature of this surface is the transition state, which is the highest energy point along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined.

For this compound, a common reaction would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, at the C-I bond. mdpi.com Computational studies on similar haloindoles have been used to elucidate the mechanism of these reactions. nih.govnih.gov A typical catalytic cycle involves oxidative addition of the haloindole to the palladium(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst. nih.gov Transition state calculations for each of these elementary steps can provide a detailed understanding of the reaction mechanism and identify the rate-determining step.

Many organic reactions can potentially yield multiple products. Computational modeling can be a powerful tool for predicting which product is most likely to form.

Regioselectivity: In the case of electrophilic substitution on the indole ring of this compound, there are several possible sites for attack. While the C3 position is generally the most nucleophilic in indoles, the substituents at the 5 and 6 positions will influence the electron density distribution and thus the regioselectivity. Computational models can predict the most likely site of reaction by calculating the energies of the transition states for attack at each position or by analyzing properties of the ground state molecule such as atomic charges or Fukui functions. Studies on substituted indoles have shown that the regioselectivity of reactions can be highly dependent on the electronic nature of the substituents. beilstein-journals.org

Stereoselectivity: If a reaction can produce different stereoisomers, computational methods can predict which stereoisomer will be favored. This is achieved by calculating the energies of the diastereomeric transition states leading to each stereoisomer. The stereoisomer formed via the lower energy transition state will be the major product. For reactions involving this compound that create a new stereocenter, such as an asymmetric reduction of the ester or a reaction at a prochiral center, computational modeling could predict the stereochemical outcome. nih.gov

Analysis of Noncovalent Interactions in Molecular Systems

Noncovalent interactions play a pivotal role in determining the structure, stability, and function of molecular systems, from crystal packing to ligand-receptor binding. For this compound, a variety of noncovalent forces are expected to be significant.

A primary interaction of interest is halogen bonding . This occurs when an electrophilic region, known as a σ-hole, on the halogen atom (in this case, iodine) interacts with a nucleophilic site. beilstein-journals.orgnih.gov The iodine atom, being covalently bonded to the indole ring, exhibits an anisotropic distribution of electron density, creating a positive σ-hole on the outermost portion of the iodine atom, along the extension of the C-I bond. beilstein-journals.org This positive region can form attractive, noncovalent interactions with Lewis bases such as anions or the lone pairs of oxygen or nitrogen atoms. nih.gov Computational studies on other iodo-containing organic molecules have quantified the strength of these interactions, which can be comparable to conventional hydrogen bonds. beilstein-journals.orgrichmond.edu In the context of this compound, halogen bonding could direct molecular aggregation in the solid state or mediate interactions with biological targets.

Hydrogen bonding is another critical noncovalent interaction for this molecule. The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the methyl carboxylate group is a potent hydrogen bond acceptor. Intermolecular N-H···O=C hydrogen bonds are a common and strong interaction motif in related indole structures. cardiff.ac.uk

π-π stacking interactions are also anticipated due to the aromatic nature of the indole ring system. These interactions, arising from the electrostatic and dispersion forces between the π-electron clouds of adjacent rings, are fundamental to the stability of many aromatic compounds. The presence of substituents on the indole ring, such as the iodo and methyl carboxylate groups, can modulate the electronic properties of the π-system and, consequently, the nature and strength of the stacking interactions.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Noncovalent Interaction (NCI) plots, and Molecular Electrostatic Potential (MEP) surface analysis are instrumental in visualizing and quantifying these interactions. rsc.orgresearchgate.net An MEP surface, for example, would visually confirm the positive σ-hole on the iodine atom and the negative potential around the carbonyl oxygen, highlighting the preferred sites for electrophilic and nucleophilic interactions.

Table 1: Potential Noncovalent Interactions in this compound

| Interaction Type | Donor/Positive Site | Acceptor/Negative Site | Expected Significance |

|---|---|---|---|

| Halogen Bonding | Iodine (σ-hole) | Carbonyl Oxygen, N-H Nitrogen (from another molecule), other Lewis bases | High |

| Hydrogen Bonding | Indole N-H | Carbonyl Oxygen (C=O) | High |

| π-π Stacking | Indole Ring | Indole Ring (of an adjacent molecule) | Moderate to High |

Semiempirical Quantum Chemical Methods (e.g., RM1) for Large System Approximations

For large molecular systems or for high-throughput computational screening, full ab initio or density functional theory (DFT) calculations can be prohibitively expensive. Semiempirical quantum chemical methods offer a computationally efficient alternative by simplifying the Hartree-Fock formalism and incorporating parameters derived from experimental data. uni-muenchen.dewikipedia.org

The Recife Model 1 (RM1) is a semiempirical method that was developed to improve upon its predecessors, AM1 and PM3. scielo.br RM1 is parameterized to reproduce experimental data such as enthalpies of formation, dipole moments, ionization potentials, and molecular geometries for a wide range of organic molecules. scielo.br Its parameterization includes elements like iodine, making it suitable for studying this compound. scielo.br

RM1 could be effectively used for several applications related to this molecule:

Geometry Optimization: Quickly obtaining a reliable initial 3D structure of the molecule. This is often the first step for more complex calculations.

Conformational Analysis: Exploring the potential energy surface related to the rotation of the methyl carboxylate group to identify the most stable conformers.

Calculation of Molecular Properties: Estimating properties like dipole moment, atomic charges, and frontier molecular orbital energies (HOMO-LUMO gap), which provide insights into the molecule's reactivity and electronic behavior. researchgate.net

While semiempirical methods are very fast, their accuracy can be erratic, especially for systems that differ significantly from the molecules used in their parameterization set. ucsb.edu Therefore, results from RM1 are often used as a starting point or for qualitative analysis, with key findings typically being validated by higher-level theoretical methods for greater accuracy.

Table 2: Comparison of Quantum Chemical Methodologies

| Method Type | Computational Cost | Typical Accuracy | Applicability to this compound |

|---|---|---|---|

| Semiempirical (e.g., RM1) | Low | Moderate | Geometry optimization, conformational analysis, property screening |

| Density Functional Theory (DFT) | Medium to High | High | Accurate electronic structure, interaction energies, reaction pathways |

Molecular Dynamics Simulations (if applicable to indole derivatives, for conformational or intermolecular interactions)

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, solvation effects, and intermolecular interactions over time. nih.gov

For a molecule like this compound, MD simulations would be highly applicable. Atomistic-level MD simulations have been successfully performed on various indole derivatives to study their aggregation behavior, conformational flexibility, and interaction with other molecules or environments like solvents. researchgate.netnih.gov

Potential applications of MD simulations for this compound include:

Conformational Sampling: The methyl carboxylate group has rotational freedom. MD simulations can explore the accessible conformations of this group and determine their relative populations at a given temperature.

Solvation Studies: Placing the molecule in a simulation box with explicit solvent molecules (e.g., water, methanol) can reveal how the solvent organizes around the solute and can be used to calculate properties like the free energy of solvation. researchgate.net Understanding solvation is critical for predicting solubility and behavior in solution.

Aggregation Behavior: Simulations of multiple this compound molecules can be used to study the initial stages of aggregation or crystallization, providing insights into the dominant intermolecular interactions (halogen bonds, hydrogen bonds, π-stacking) that drive these processes. nih.gov

Interaction with Biomolecules: If this indole derivative is being investigated as a ligand for a biological target (e.g., an enzyme or receptor), MD simulations can be used to study the dynamics of the ligand-protein complex, assess binding stability, and identify key interacting residues. nih.gov

The accuracy of MD simulations is heavily dependent on the quality of the force field used, which consists of a set of parameters that describe the potential energy of the system. For a molecule containing iodine, a well-parameterized force field that can accurately describe halogen bonding is essential for obtaining meaningful results. nih.gov

Applications and Utility in Synthetic Chemistry Excluding Direct Biological/pharmaceutical Outcomes

Methyl 5-iodo-1H-indole-6-carboxylate as a Building Block in Organic Synthesis

The utility of this compound as a foundational component in organic synthesis is well-documented. The presence of the iodo group, a versatile halogen, allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to molecular construction.

The compound serves as an excellent starting material for the synthesis of elaborate heterocyclic systems. The iodine atom at the 5-position is particularly amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new bonds and extending the molecular structure. For instance, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be selectively performed at the C5 position. This allows for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents, leading to the generation of a library of novel indole (B1671886) derivatives. The ester group at the C6 position can also be manipulated, for example, through hydrolysis followed by amide coupling, further increasing the molecular complexity and enabling the construction of fused ring systems.

In the realm of total synthesis, achieving a target molecule requires a carefully planned sequence of reactions. This compound has proven to be a crucial intermediate in the synthesis of complex natural products and other target molecules. Its pre-functionalized indole core provides a strategic advantage, saving numerous synthetic steps that would otherwise be required to construct and functionalize the indole ring. Chemists can leverage the reactivity of the iodo and ester groups to build upon this scaffold, progressively assembling the final, intricate structure. The ability to perform selective transformations at different positions of the indole ring makes it a reliable and predictable component in a convergent synthesis plan.

Role in the Development of Chemical Probes and Tools

Beyond its role in constructing large, complex molecules, this compound is also instrumental in the development of smaller, specialized molecules such as chemical probes. These probes are essential tools for studying chemical and biological processes. The indole scaffold itself is a common motif in molecules designed to interact with specific proteins or other biomolecules. By using the iodo-indole as a starting point, chemists can synthesize derivatives that can be used to investigate reaction mechanisms or to identify and characterize new chemical transformations. The iodine atom can be replaced with reporter groups, such as fluorescent tags or affinity labels, through coupling reactions, yielding molecules designed for specific analytical applications.

Potential in Materials Science Applications (e.g., as monomers, scaffolds, excluding direct physical properties)

The application of indole-containing compounds is an emerging area of interest in materials science. The rigid, planar structure of the indole ring, combined with its electronic properties, makes it an attractive candidate for incorporation into novel materials. This compound can serve as a monomeric unit in the synthesis of new polymers. Polymerization can be envisioned through reactions involving the iodo-substituent, for example, in forming organometallic polymers or conjugated polymers through repeated cross-coupling reactions. Furthermore, the indole derivative can act as a scaffold for the development of new materials with tailored properties, where the indole core forms the backbone of a larger, functional supramolecular assembly. These materials could find potential use in organic electronics or as specialized functional coatings, although the direct physical properties are beyond the scope of this discussion.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

Traditional indole (B1671886) syntheses, such as the Fischer indole synthesis, often rely on harsh conditions and may generate significant waste. rsc.org The future of synthesizing complex indoles lies in developing novel pathways that are both efficient and environmentally benign.

Key research avenues include:

Multicomponent Reactions (MCRs): Innovative MCRs that assemble the indole core in fewer steps are highly desirable. rsc.org A recent two-step method involving an Ugi four-component reaction followed by acid-catalyzed cyclization provides indole-2-carboxamides under mild conditions using ethanol (B145695) as a solvent, avoiding metal catalysts entirely. rsc.orgrsc.org Adapting such strategies for substituted anilines could provide a sustainable route to precursors for Methyl 5-iodo-1H-indole-6-carboxylate.

Green Solvents and Catalysts: The move away from hazardous solvents and expensive, toxic catalysts is a major goal. Research into using water or other green solvents is gaining traction. beilstein-journals.org For instance, a catalyst-free methodology for synthesizing polysubstituted pyrroles using a green solvent highlights a potential direction for other heterocyclic syntheses, including indoles. acs.org Furthermore, the use of reusable magnetic nanoparticles (MNPs) as catalysts in indole synthesis represents a significant step towards sustainable manufacturing, as they can be easily recovered and reused. researchgate.net

Catalyst-Free Approaches: Designing synthetic routes that eliminate the need for a catalyst altogether is a significant challenge but offers the ultimate sustainable process. A recently developed catalyst-free method for creating indole-pyrrole conjugates showcases the potential of such approaches. acs.org

| Synthesis Strategy | Key Features | Potential Application to Target Compound |

| Multicomponent Reactions (MCRs) | Fewer steps, mild conditions, use of green solvents. rsc.orgrsc.org | Sustainable synthesis of precursors from simple building blocks. |

| Magnetic Nanoparticle (MNP) Catalysis | Reusable catalyst, eco-friendly, high efficiency. researchgate.net | Greener production cycles with reduced metal waste. |

| Catalyst-Free Synthesis | No catalyst required, simple procedures, green solvents. acs.org | Simplified and more environmentally friendly synthesis protocols. |

Advanced Functionalization at Challenging Positions of the Indole Nucleus

While the C3 position of indole is highly reactive, functionalizing the benzene (B151609) ring (positions C4, C5, C6, and C7) is significantly more challenging due to the similar reactivity of these C-H bonds. nih.gov For a molecule like this compound, which is already functionalized at C5 and C6, future research will focus on introducing additional groups at the remaining, less accessible positions.

Future research directions include:

Directing Group Strategies: The use of directing groups to achieve site-selective C-H functionalization is a powerful tool. nih.gov Installing a directing group at the indole nitrogen or at the C3 position can steer catalysts to functionalize specific, otherwise inert, C-H bonds at the C4, C6, or C7 positions. nih.govacs.org For example, an N-pyrimidinyl group combined with a C3-ester has been used to achieve remote C6-alkylation. acs.org Transition-metal-free strategies using simple boron-based reagents have also been developed for C7 and C4 borylation. nih.gov

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is crucial for drug discovery. rsc.org Developing methods for the late-stage functionalization of the indole core, particularly at the challenging C4 and C7 positions, would allow for the rapid diversification of advanced intermediates. rsc.orgnih.gov Photoredox catalysis, for example, has been used for the late-stage C-H amidation of N-unprotected indoles. nih.gov

C7 Functionalization: The C7 position is notoriously difficult to functionalize directly. rsc.org Progress in this area often relies on transition-metal-catalyzed, auxiliary-assisted approaches to form new carbon-carbon and carbon-heteroatom bonds. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale synthesis to industrial production can be a significant bottleneck. Flow chemistry and automated synthesis platforms offer solutions by providing better control, scalability, and safety.

Flow Chemistry: Continuous flow systems allow for precise control over reaction parameters like temperature and pressure, enabling reactions that are difficult or hazardous to perform in traditional batch setups. mdpi.com This technology has been successfully applied to various indole syntheses, including the Reissert and Hemetsberger–Knittel syntheses, often resulting in dramatically reduced reaction times and increased productivity. mdpi.com The synthesis of indole-2-carboxylates and other derivatives has been demonstrated in flow, suggesting that the synthesis of this compound could be similarly optimized. mdpi.comresearchgate.net The merger of photoredox catalysis with flow systems has also been shown to be highly effective, reducing catalyst loading and reaction times for C-2 acylation of indoles. acs.org

Automated Synthesis Platforms: The development of automated platforms that can perform multistep syntheses and purifications is revolutionizing chemical discovery. nih.govresearchgate.net These systems use pre-filled reagent cartridges and programmed protocols to synthesize libraries of compounds, such as saturated N-heterocycles, with minimal human intervention. sigmaaldrich.comyoutube.com Integrating the synthesis of complex indoles onto these platforms could dramatically accelerate the exploration of their chemical space and the discovery of new bioactive molecules. nih.gov

Deeper Computational Exploration of Reactive Intermediates

Understanding reaction mechanisms is key to developing new and improved synthetic methods. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the transient species that govern chemical reactions.

Investigating Reaction Mechanisms: DFT calculations can be used to model reaction pathways, determine the energies of transition states, and rationalize observed selectivities. acs.orgnih.gov Such studies have been applied to the rhodium-catalyzed C-H functionalization of indoles, revealing the roles of different intermediates like ylides and enols. acs.org

Exploring Reactive Intermediates: Highly reactive intermediates like indolynes are powerful synthons for creating benzenoid-substituted indoles. nih.govacs.org Computational studies have been crucial in understanding the factors that control the regioselectivity of nucleophilic additions to these species, with distortion energies being a key predictor. nih.govnih.gov Further computational work on substituted indolynes, relevant to precursors of this compound, could lead to the design of new, highly selective transformations. nih.gov

Predicting Reactivity: Molecular modeling can predict the electrophilic and nucleophilic sites within a molecule and analyze factors influencing its electronic properties. nih.gov Applying these computational tools to this compound and its potential reaction partners can help guide the development of new functionalization strategies by predicting the most likely reaction outcomes. nih.govyork.ac.ukacs.org

Exploration of New Catalytic Systems for Indole Modifications

The discovery of novel catalysts is a primary driver of innovation in organic synthesis. For indole chemistry, this involves exploring new transition metal systems, photoredox catalysis, and biocatalysis to achieve unprecedented transformations.

Photoredox Catalysis: This rapidly expanding field uses visible light to generate reactive radical intermediates under mild conditions. nih.govacs.org It has been successfully merged with transition metal catalysis (e.g., palladium or iridium) for the C-H functionalization of indoles, such as C-2 acylation. acs.orgnih.gov Photoredox catalysis has also been used for the direct cyanomethylation of indoles without the need for protecting groups. nih.gov Exploring this technology for functionalizing the iodinated benzene ring of the target molecule is a promising future direction.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. rsc.orgnih.gov The use of biocatalysts, such as prenyltransferases, for the late-stage functionalization of indole-containing natural products has demonstrated high regioselectivity, for instance, at the C6 position. grafiati.com Developing enzymes that can perform specific transformations on synthetic precursors like this compound could provide highly efficient and sustainable routes to valuable derivatives. rsc.org

Novel Transition Metal Catalysts: While palladium is widely used, other transition metals like rhodium, iridium, copper, and cobalt are enabling new types of indole functionalization. researchgate.netmdpi.comacs.orgdigitellinc.com For example, copper(I) catalysts have been developed for the cycloisomerization of indole derivatives, and iridium complexes have been used for C-3 functionalization with diazoacetates. acs.orgdigitellinc.com Continued exploration of different metal-ligand combinations will undoubtedly lead to new catalytic systems with unique reactivity and selectivity for modifying the indole core. nih.gov

| Catalytic System | Key Advantages | Example Application in Indole Chemistry |

| Photoredox Catalysis | Mild conditions, use of visible light, generates radical intermediates. nih.govacs.org | C-2 acylation and C-H amidation of indoles. nih.govacs.org |

| Biocatalysis | High selectivity, green conditions (aqueous, room temp), sustainable. rsc.org | Late-stage, regioselective C6-alkylation of indole derivatives. grafiati.com |

| Novel Transition Metals | Unique reactivity, complementary to traditional catalysts. researchgate.netmdpi.com | Copper-catalyzed cycloisomerization, Iridium-catalyzed C-H functionalization. acs.orgdigitellinc.com |

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-iodo-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via iodination of a pre-functionalized indole scaffold. A common approach involves direct electrophilic iodination at the 5-position of methyl indole-6-carboxylate using iodine and an oxidizing agent (e.g., HIO₃ or N-iodosuccinimide). Optimization requires monitoring reaction temperature (typically 0–25°C), solvent choice (e.g., DMF or acetic acid), and stoichiometry to avoid over-iodination. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical to isolate the product .

Q. How should researchers safely handle and store this compound in the laboratory?

Due to potential toxicity and sensitivity to light/moisture, the compound should be stored in amber glass vials under inert gas (N₂ or Ar) at –20°C. Handling requires PPE: nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation by working in a fume hood. Waste disposal must comply with hazardous chemical protocols, including neutralization and segregation from halogenated solvents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodination at C5, methyl ester at C6).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine.

- FTIR : Identify ester carbonyl stretches (~1700 cm⁻¹) and N–H indole vibrations (~3400 cm⁻¹).

Cross-referencing with computational predictions (e.g., DFT) enhances assignment accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides unambiguous confirmation of molecular geometry, iodine positioning, and intermolecular interactions. For example, SHELXL refinement can resolve discrepancies between predicted and observed bond angles (e.g., C5–I bond length ~2.09 Å). Twinning or disorder in crystals may require advanced refinement strategies, such as using the TWIN/BASF commands in SHELX .

Q. What strategies mitigate contradictions in reactivity data during cross-coupling reactions involving the iodo substituent?

The 5-iodo group is a prime site for Suzuki-Miyaura or Sonogashira couplings. Contradictions in reaction yields or side products often arise from:

- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf).

- Solvent/base compatibility : Use of DMF with Cs₂CO₃ vs. THF with K₃PO₄.

Methodological adjustments include pre-activating the catalyst, optimizing ligand ratios, and screening for steric/electronic effects using computational tools (e.g., molecular docking simulations) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- HPLC-MS monitoring : Track degradation products in acidic/basic/oxidative environments.

- Light exposure tests : Compare UV-vis spectra before/after irradiation.

Data interpretation must account for solvent interactions and potential hydrolysis of the ester group .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict electronic properties (HOMO/LUMO energies) relevant to binding interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor dynamics, while QSAR models correlate structural features (e.g., iodine’s electronegativity) with activity in enzyme inhibition assays .

Q. How should researchers address discrepancies in reported synthetic yields for derivatives of this compound?

Contradictions often stem from:

- Purity of starting materials : Validate via NMR or HPLC.

- Reaction scalability : Microscale vs. bulk synthesis.

- Byproduct formation : Use LC-MS to identify side products.

A systematic DOE (Design of Experiments) approach, varying parameters like temperature, catalyst loading, and solvent polarity, can isolate critical factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.